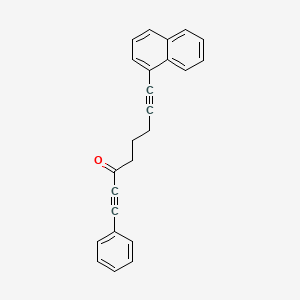![molecular formula C22H26N2O B12627150 1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one CAS No. 919079-82-6](/img/structure/B12627150.png)
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to a penta-1,4-dien-3-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with acetone in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde and ketone react to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine to catalyze the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and organic electronic devices.
Mécanisme D'action
The mechanism of action of 1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one involves its interaction with molecular targets and pathways within biological systems. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their function and activity. Additionally, the conjugated dienone structure allows for electron delocalization, which can affect the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide: An organic dye with similar dimethylamino groups but a different central structure.
Methanone, bis[4-(dimethylamino)phenyl]:
Uniqueness
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one is unique due to its specific conjugated dienone structure, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in applications requiring specific electronic and optical characteristics.
Propriétés
Numéro CAS |
919079-82-6 |
|---|---|
Formule moléculaire |
C22H26N2O |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1,5-bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C22H26N2O/c1-17(16-19-8-13-21(14-9-19)24(4)5)22(25)15-10-18-6-11-20(12-7-18)23(2)3/h6-16H,1-5H3 |
Clé InChI |
HFFATKVIGWEGTP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=C(C=C1)N(C)C)C(=O)C=CC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12627070.png)
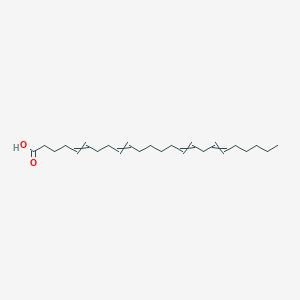
![3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627076.png)

![N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea](/img/structure/B12627087.png)
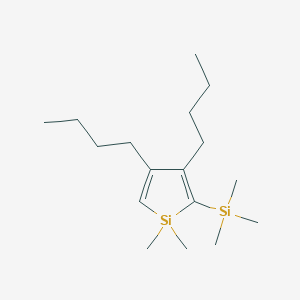
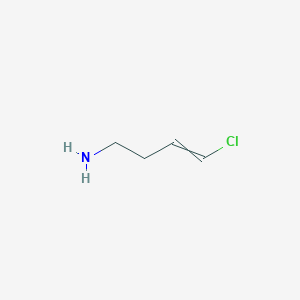
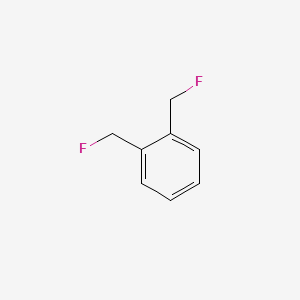

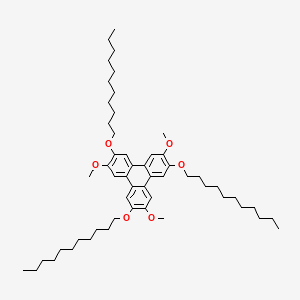
![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
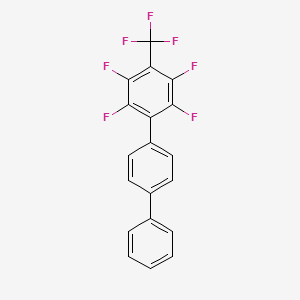
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)
